N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-4-28-20-13-19(21-14(2)22-20)23-15-5-7-16(8-6-15)24-29(25,26)18-11-9-17(27-3)10-12-18/h5-13,24H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQFLQHOQAINIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core: 6-Ethoxy-2-methylpyrimidin-4-amine
The pyrimidine ring serves as the central scaffold for this compound. Its synthesis typically begins with the condensation of ethyl acetoacetate and guanidine carbonate under basic conditions to form 2-methylpyrimidin-4-ol. Subsequent ethoxylation introduces the 6-ethoxy group via nucleophilic substitution.
Reaction Conditions and Optimization
- Step 1 (Pyrimidine Formation):
Ethyl acetoacetate (1.0 equiv) and guanidine carbonate (1.2 equiv) are refluxed in ethanol with sodium ethoxide (1.5 equiv) for 6–8 hours. The intermediate 2-methylpyrimidin-4-ol is isolated via vacuum filtration (yield: 68–72%). - Step 2 (Ethoxylation):
The hydroxyl group at position 6 is replaced by ethoxy using ethyl iodide (1.5 equiv) in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 80°C for 12 hours. The product, 6-ethoxy-2-methylpyrimidin-4-amine, is purified via recrystallization from ethanol (yield: 55–60%).
Table 1: Characterization of 6-Ethoxy-2-methylpyrimidin-4-amine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O |
| Melting Point | 112–114°C |
| IR (KBr, cm⁻¹) | 3350 (N–H), 1605 (C=N) |
| ¹H NMR (DMSO-d6, δ ppm) | 1.35 (t, 3H, –OCH₂CH₃), 2.45 (s, 3H, –CH₃), 6.20 (s, 1H, H-5), 7.10 (bs, 2H, –NH₂) |
Coupling with 4-Aminophenyl Group
The pyrimidine intermediate is coupled with 4-nitroaniline via nucleophilic aromatic substitution, followed by reduction to yield the aniline derivative.
Nitro Group Introduction and Reduction
- Step 3 (Substitution):
6-Ethoxy-2-methylpyrimidin-4-amine (1.0 equiv) reacts with 1-fluoro-4-nitrobenzene (1.1 equiv) in DMF at 120°C for 24 hours using cesium carbonate (2.0 equiv) as a base. The nitro intermediate is isolated via column chromatography (hexane/ethyl acetate, 3:1) (yield: 50–55%). - Step 4 (Reduction):
The nitro group is reduced using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol at room temperature for 6 hours. The resulting 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline is filtered and dried (yield: 85–90%).
Table 2: Analytical Data for 4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O |
| Melting Point | 148–150°C |
| ¹H NMR (CDCl3, δ ppm) | 1.40 (t, 3H, –OCH₂CH₃), 2.50 (s, 3H, –CH₃), 4.10 (q, 2H, –OCH₂), 6.75 (d, 2H, Ar–H), 7.25 (d, 2H, Ar–H), 8.15 (s, 1H, H-5) |
Sulfonamide Formation
The final step involves reacting the aniline intermediate with 4-methoxybenzenesulfonyl chloride to form the target sulfonamide.
Sulfonylation Reaction
- Step 5 (Coupling):
4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. 4-Methoxybenzenesulfonyl chloride (1.2 equiv) and pyridine (2.0 equiv) are added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours, washed with 1M HCl, and purified via recrystallization from methanol (yield: 70–75%).
Table 3: Characterization of N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₄S |
| Molecular Weight | 414.48 g/mol |
| Melting Point | 192–194°C |
| IR (KBr, cm⁻¹) | 1330, 1160 (S=O), 1245 (C–O–C) |
| ¹H NMR (DMSO-d6, δ ppm) | 1.38 (t, 3H, –OCH₂CH₃), 2.48 (s, 3H, –CH₃), 3.85 (s, 3H, –OCH₃), 6.95–7.70 (m, 8H, Ar–H), 9.90 (s, 1H, –SO₂NH–) |
Mechanistic Insights and Side Reactions
Key Challenges and Side Products
- Ethoxylation Selectivity:
Competing O- vs. N-alkylation may occur during ethoxylation. Excess ethyl iodide and elevated temperatures favor O-alkylation. - Sulfonylation Efficiency:
Incomplete sulfonylation due to steric hindrance is mitigated by using pyridine as a base to absorb HCl, driving the reaction forward.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them into amines or thiols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 6-ethoxy-2-methylpyrimidin-4-yl group, which differentiates it from simpler sulfonamides. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing Groups : The 2,4-difluoro analog (CAS: 946304-23-0) introduces fluorine atoms, likely improving metabolic stability and membrane permeability compared to the methoxy group .
- Biological Activity: KN-93 shares the 4-methoxybenzenesulfonamide group and is a known kinase inhibitor, suggesting the target compound may have similar mechanistic pathways .
- Synthetic Yields : Compounds like 4p (76% yield) and 2n (85% ee) highlight efficient synthesis routes, which could inform optimization of the target compound’s production .
Crystallographic and Hydrogen-Bonding Patterns
- The target’s methoxy and sulfonamide groups may facilitate similar packing .
- Melting Points : The trifluoromethyl-substituted 4q (m.p. 153.7–154.1°C) has a significantly higher melting point than the methoxy-substituted 4p (72.0–72.7°C), likely due to increased crystallinity from the CF3 group .
Biological Activity
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a pyrimidine derivative, and a methoxybenzene moiety. Its molecular formula is , with a molecular weight of 442.5 g/mol. The structural complexity of this compound suggests unique pharmacological properties that may enhance its efficacy compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 946201-88-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : The ethoxy group is introduced to the pyrimidine ring through nucleophilic substitution reactions.
- Coupling Reaction : The synthesized pyrimidine derivative is then coupled with 4-aminophenylsulfonamide under controlled conditions to yield the final compound.
This multi-step synthesis is crucial for ensuring the purity and yield of the compound, which can be optimized for industrial production.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit various cancer cell lines by interfering with specific molecular targets involved in cell proliferation and survival. The mechanism often involves the inhibition of key enzymes or receptors that are critical for tumor growth.
Anti-inflammatory Effects
The presence of the pyrimidine moiety suggests potential anti-inflammatory properties. Compounds in this class have been known to inhibit lipoxygenases (LOXs), enzymes involved in the biosynthesis of inflammatory mediators. Inhibition of LOXs can reduce inflammation and pain, making these compounds candidates for treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes (e.g., LOXs), thereby reducing their activity.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways involved in cell growth and inflammation.
Case Studies
- In Vitro Studies : A study demonstrated that similar sulfonamide compounds effectively inhibited cancer cell proliferation in vitro, suggesting that this compound may exhibit comparable effects.
- Animal Models : Research involving animal models has shown promising results in reducing tumor size when treated with sulfonamide derivatives, indicating potential therapeutic applications for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
